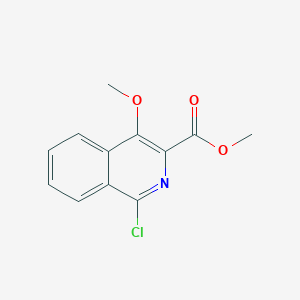
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is a chemical compound with the molecular formula C8H10ClN3O It is a pyrrolidine derivative with a chloropyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or dimethylformamide. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group in the pyrrolidine ring can be oxidized to a ketone or reduced to a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidine derivatives.
- Oxidized or reduced pyrrolidine derivatives.
- Cyclized heterocyclic compounds .
科学研究应用
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with biological activity.
Biological Studies: It is used in studies investigating the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biological pathways, leading to therapeutic effects .
相似化合物的比较
1-(2-Chloropyrimidin-4-YL)piperidin-3-OL: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(4-Chloropyrimidin-2-yl)pyrrolidine: Similar structure but with different substitution patterns on the pyrimidine ring.
Uniqueness: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is unique due to its specific substitution pattern and the presence of both a chloropyrimidine and a pyrrolidine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHVZSXNBBQKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624517 |
Source


|
| Record name | 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954228-36-5 |
Source


|
| Record name | 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)





![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)







